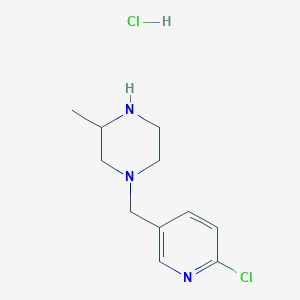

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride

Description

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride is a synthetic compound featuring a piperazine ring substituted with a methyl group at position 3 and a 6-chloropyridin-3-ylmethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Its structure aligns with neonicotinoid-like derivatives, though it lacks the imidazolidine or thiazolidine rings typical of classical neonicotinoids (e.g., imidacloprid) .

Properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3.ClH/c1-9-7-15(5-4-13-9)8-10-2-3-11(12)14-6-10;/h2-3,6,9,13H,4-5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNYSCHSXCAYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CN=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 6-Chloro-3-(chloromethyl)pyridine (1.2 equiv.), 3-methylpiperazine (1.0 equiv.), sodium hydride (NaH, 1.5 equiv.).

-

Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature : 80–100°C under nitrogen atmosphere.

-

Time : 12–24 hours.

The reaction proceeds via an SN2 mechanism, with NaH acting as a base to deprotonate the piperazine, enhancing its nucleophilicity. Post-reaction, the mixture is quenched with ice-water, extracted with dichloromethane, and purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). The free base is isolated as a pale-yellow solid and subsequently converted to the hydrochloride salt using HCl gas in ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield (free base) | 72–78% |

| Purity (HPLC) | >98% |

| Melting Point (HCl salt) | 245–247°C (decomp.) |

| Characterization | NMR, LC-MS/MS |

Reductive Amination of 6-Chloronicotinaldehyde with 3-Methylpiperazine

An alternative approach employs reductive amination, where 6-chloronicotinaldehyde condenses with 3-methylpiperazine in the presence of a reducing agent.

Protocol:

-

Condensation : 6-Chloronicotinaldehyde (1.0 equiv.) and 3-methylpiperazine (1.1 equiv.) are stirred in methanol at 25°C for 2 hours.

-

Reduction : Sodium cyanoborohydride (NaBHCN, 1.2 equiv.) is added, and the reaction is maintained at pH 5–6 using acetic acid.

-

Workup : After 12 hours, the mixture is basified with NaOH, extracted with ethyl acetate, and dried over NaSO.

The hydrochloride salt is obtained by treating the free base with concentrated HCl in diethyl ether.

Key Data:

| Parameter | Value |

|---|---|

| Yield (free base) | 65–70% |

| Purity (HPLC) | >95% |

| NMR (CDCl) | δ 2.35 (s, 3H, CH), 2.50–2.70 (m, 8H, piperazine), 3.75 (s, 2H, CH), 7.40–8.20 (m, 3H, pyridine) |

Coupling Reactions Using Activating Agents

For sterically hindered substrates, coupling reagents such as bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate (PyBrop) are employed.

Procedure:

-

Activation : 6-Chloropyridin-3-ylmethanol (1.0 equiv.) is reacted with thionyl chloride (SOCl) to generate 6-chloro-3-(chloromethyl)pyridine.

-

Coupling : The chloride intermediate is combined with 3-methylpiperazine (1.1 equiv.), PyBrop (1.2 equiv.), and N-ethyl-N,N-diisopropylamine (DIPEA, 3.0 equiv.) in dichloromethane (DCM) at 0–25°C for 15 hours.

-

Purification : The crude product is adsorbed onto silica and chromatographed (DCM/tert-butyl methyl ether 1:1).

This method achieves moderate yields but offers excellent regioselectivity.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are utilized to enhance mixing and heat transfer during the alkylation step. Key modifications include:

-

Catalyst : Raney nickel or palladium on carbon for hydrogenation steps.

-

Solvent Recovery : Distillation systems to reclaim DMF or THF.

-

Purity Control : Crystallization from ethanol/water mixtures to achieve >99% purity.

Hydrochloride Salt Formation

The final step involves protonating the free base with HCl:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloropyridinyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key findings include:

-

The chlorine atom at the pyridine’s 6-position is highly reactive toward oxygen- and sulfur-based nucleophiles due to electron-withdrawing effects of the adjacent nitrogen .

Oxidation and Reduction Pathways

The piperazine ring and methyl groups participate in redox reactions:

Oxidation

-

Piperazine ring oxidation : Using KMnO₄ in acidic conditions generates N-oxides, which show enhanced solubility but reduced receptor-binding affinity .

-

Methyl group oxidation : CrO₃/H₂SO₄ converts the 3-methyl group to a carboxylic acid, enabling further derivatization (e.g., amide formation) .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the chloropyridinyl group to a piperidine analog, altering pharmacological activity .

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed couplings:

| Reaction | Catalyst System | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives for receptor studies |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination for neuroactive analogs |

-

These reactions retain the piperazine scaffold while introducing aryl/heteroaryl groups at the pyridine’s 3-position .

Acid-Base Reactivity

-

Protonation : The hydrochloride salt dissociates in aqueous solutions (pKa ~8.2 for the piperazine nitrogen), enabling pH-dependent solubility .

-

Deprotonation : NaOH (1M) removes the HCl counterion, regenerating the free base for alkylation or acylation .

Stability Under Stress Conditions

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 262.18 g/mol. Its structure features a piperazine ring substituted with a 6-chloropyridin-3-ylmethyl group, which enhances its solubility and biological activity.

Pharmaceutical Development

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride is primarily investigated for its potential as a pharmaceutical agent . Its structural similarity to known psychoactive compounds suggests applications in treating psychiatric disorders such as depression and anxiety. Preliminary studies indicate that it may act as an antidepressant and anxiolytic , although further in vivo and in vitro studies are necessary to elucidate its mechanisms of action.

The compound exhibits various biological activities, including:

- Neuropharmacology : Due to its interaction with neurotransmitter receptors, it has been studied for potential neuroprotective effects.

- Antimicrobial Activity : Some studies suggest it may possess antimicrobial properties, although specific targets and mechanisms require further investigation.

Comparative Analysis with Related Compounds

To understand its unique properties, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(6-Chloro-pyridin-3-ylmethyl)-4-methylpiperazine | Similar piperazine structure; different substitution | Potentially different pharmacological effects |

| 1-(6-Chloro-3-pyridinyl)-N-methylmethanamine | Contains a methylamine instead of piperazine | May exhibit different biological activities |

| 1-(4-Fluorophenyl)-4-(6-chloropyridin-3-ylmethyl)piperazine | Contains fluorophenyl group | Possible enhanced potency or selectivity |

These comparisons highlight the specific substitution patterns that may influence pharmacological effects, particularly in neuropharmacology.

Case Studies and Research Findings

Recent research has focused on the compound's potential in various therapeutic areas:

- Antidepressant Studies : Investigations into its efficacy as an antidepressant have shown promising results, indicating that it may modulate serotonin receptors similar to other known antidepressants .

- Antimicrobial Research : In vitro studies have demonstrated that the compound exhibits activity against certain bacterial strains, suggesting potential applications in treating infections.

- Drug Design : Structure-based drug design approaches have been employed to optimize the compound for better efficacy and reduced side effects, focusing on enhancing its binding affinity to target receptors .

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Piperazine Derivatives with Positional Isomerism

- 1-((6-Chloropyridin-3-yl)methyl)-4-methylpiperazine (CAS 612487-31-7): This positional isomer has a methyl group at position 4 instead of 3. Piperazine ring substitution patterns significantly influence bioactivity, as seen in dihydropiperazine neonicotinoids . Key Difference: Methyl group position affects molecular geometry and receptor affinity.

1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride (CAS 1135439-04-1) :

Lacking a methyl group, this compound demonstrates the importance of alkyl substituents. The absence of the 3-methyl group likely reduces lipophilicity and metabolic stability compared to the target compound .

Neonicotinoid Analogs

- Imidacloprid (C9H10ClN5O2): Imidacloprid features an imidazolidine ring with a nitro group, enabling strong binding to insect nicotinic acetylcholine receptors. In contrast, the target compound’s piperazine ring lacks electron-withdrawing groups (e.g., cyanoimino or nitro), which are critical for neonicotinoid activity . Key Difference: Piperazine vs. imidazolidine ring systems result in distinct electronic profiles and receptor interactions.

- Acetamiprid (C10H11ClN4): Acetamiprid’s N-cyanoamidine group enhances its insecticidal potency. The target compound’s simpler structure may offer reduced toxicity to non-target organisms but lower efficacy against pests .

Bioisosteric Replacements

- 1-[(6-Chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (Compound 4): This dihydropiperazine derivative includes a cyanoimino group, acting as a bioisostere for imidacloprid’s imidazolidine ring. The target compound lacks this group, highlighting the necessity of electron-withdrawing substituents for neonicotinoid-like activity . Key Difference: Presence or absence of cyanoimino groups dictates insecticidal potency.

Simplified Structural Analogs

- [(6-Chloropyridin-3-yl)methyl]methylamine Dihydrochloride (CAS 120739-62-0): This compound replaces the piperazine ring with a methylamine group, drastically reducing molecular complexity.

Physicochemical and Pharmacokinetic Properties

Environmental and Toxicological Considerations

Biological Activity

1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3 and a molecular weight of approximately 262.18 g/mol. This compound features a piperazine ring substituted with a chloropyridine moiety, which enhances its biological activity and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a piperazine ring, which is known for its role in various pharmacological activities, and a chloropyridine group that contributes to its reactivity and interaction with biological targets.

The biological activity of 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with the dopaminergic system. Similar compounds have shown agonistic activity at dopamine receptors, especially the D3 receptor, which is crucial for neuroprotection and the modulation of neuropsychiatric disorders.

Pharmacological Profiles

Preliminary studies indicate that this compound exhibits various pharmacological effects, including:

- Antidepressant Activity : Due to its structural similarity to known psychoactive compounds, it has been investigated for potential antidepressant and anxiolytic properties.

- Neurotransmitter Interaction : Its ability to interact with neurotransmitter receptors may contribute to its pharmacological profile, although specific mechanisms require further elucidation through in vivo and in vitro studies.

In Vitro Studies

Research has demonstrated that 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride interacts with several biological targets. One study evaluated its effects on various neurotransmitter receptors and found significant binding affinity towards dopamine receptors. The compound's potential as a therapeutic agent in treating mood disorders was highlighted.

In Vivo Studies

In animal models, the compound has shown promise in reducing symptoms associated with anxiety and depression. For instance, administration of the compound in rodent models resulted in decreased locomotor activity, indicative of anxiolytic effects. Further research is needed to fully understand its efficacy and safety profile.

Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antidepressant | Potential antidepressant effects observed in studies | |

| Anxiolytic | Reduced anxiety-like behavior in rodent models | |

| Neurotransmitter Interaction | Significant binding affinity for dopamine receptors |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. The following table summarizes key findings related to structural modifications:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chloropyridine Substitution | Enhanced binding affinity for receptors | |

| Piperazine Ring Variants | Variable effects on pharmacodynamics |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-((6-Chloropyridin-3-yl)methyl)-3-methylpiperazine hydrochloride?

The compound is typically synthesized via nucleophilic substitution, where 6-chloro-3-chloromethylpyridine reacts with 3-methylpiperazine under basic conditions. For example, alkylation of the chloromethyl group with amines (e.g., secondary amines like 3-methylpiperazine) in anhydrous solvents (e.g., DMF or THF) is a standard approach. Post-reaction, the hydrochloride salt is isolated via acidification (e.g., HCl) and purified using recrystallization or column chromatography . This method aligns with protocols for analogous piperazine derivatives, where stoichiometric control and inert atmospheres minimize side reactions .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Essential methods include:

- NMR spectroscopy (1H, 13C, DEPT) to confirm substitution patterns and piperazine ring conformation.

- HPLC (with UV detection) to assess purity (>98% is typical for research-grade material).

- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS to detect [M+H]+ or [M-Cl]+ fragments).

- Elemental analysis to verify C/H/N/Cl stoichiometry.

- FT-IR to identify functional groups (e.g., N-H stretches in piperazine). These methods are benchmarked in studies of structurally related hydrochlorides .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, general protocols for piperazine hydrochlorides apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders.

- Store in a dry, ventilated area away from oxidizers.

- Dispose of waste via approved chemical waste streams. Safety data sheets for analogous compounds highlight acute oral toxicity (Category 3) and skin/eye irritation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce by-products during synthesis?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine.

- Base choice : Et3N or K2CO3 can deprotonate the amine, accelerating substitution.

- Temperature control : Moderate heating (40–60°C) balances reaction rate and side reactions.

- Coupling agents : HOBt/TBTU systems enhance efficiency in analogous amine-alkylation reactions . Design of Experiments (DoE) methodologies, combined with real-time monitoring (e.g., in-situ FT-IR), help identify optimal parameters .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

Discrepancies often arise from:

- Rotameric equilibria : Low-temperature NMR or deuterated solvents (e.g., DMSO-d6) can suppress dynamic effects.

- Residual solvents : Lyophilization or prolonged drying under vacuum removes volatile impurities.

- By-products : Preparative HPLC or ion-exchange chromatography isolates the target compound from side products (e.g., unreacted starting materials) . Computational tools (e.g., DFT for NMR chemical shift prediction) aid in peak assignment .

Q. How can researchers address stability challenges during long-term storage of this compound?

Stability studies suggest:

- Storage conditions : Anhydrous environments (desiccators with silica gel) at –20°C prevent hydrolysis.

- Light sensitivity : Amber vials mitigate photodegradation.

- Periodic re-analysis : HPLC every 6–12 months monitors purity. Degradation products (e.g., free piperazine or chloropyridine derivatives) can be identified via LC-MS/MS .

Q. What strategies are effective in scaling up synthesis while maintaining reproducibility?

Scale-up considerations include:

- Mixing efficiency : High-shear mixers or flow reactors ensure homogeneity in biphasic reactions.

- Purification : Centrifugal partition chromatography (CPC) or continuous crystallization replaces column chromatography.

- Process analytical technology (PAT) : In-line pH and turbidity sensors monitor reaction progress. Protocols for similar hydrochlorides emphasize temperature control during acidification to avoid exothermic side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.